molecular formula C24H29F2N4O2P B12425355 Sos1-IN-4

Sos1-IN-4

Cat. No.: B12425355
M. Wt: 474.5 g/mol
InChI Key: AYUPAZPTYFGDHL-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sos1-IN-4 is a novel inhibitor targeting the Son of Sevenless 1 (SOS1) protein, which is a guanine nucleotide exchange factor for RAS proteins. These proteins play a crucial role in signal transduction pathways, particularly in the activation of the RAS-MAPK pathway, which is implicated in various cancers .

Preparation Methods

The synthesis of Sos1-IN-4 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core structure followed by functional group modifications to achieve the desired inhibitor. Reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Sos1-IN-4 undergoes various chemical reactions, including:

Scientific Research Applications

Sos1-IN-4 has significant applications in scientific research, particularly in the fields of:

Mechanism of Action

Sos1-IN-4 inhibits the SOS1 protein by preventing the exchange of GDP for GTP on RAS proteins, thereby blocking the activation of the RAS-MAPK pathway. This inhibition leads to decreased cell proliferation and survival in cancer cells harboring RAS mutations . The molecular targets include the SOS1 protein and downstream effectors in the MAP kinase signaling pathway .

Properties

Molecular Formula

C24H29F2N4O2P

Molecular Weight

474.5 g/mol

IUPAC Name

N-[(1R)-1-[3-amino-5-(difluoromethyl)phenyl]ethyl]-7-methoxy-2-methyl-6-(1-oxo-1λ5-phosphinan-1-yl)quinazolin-4-amine

InChI

InChI=1S/C24H29F2N4O2P/c1-14(16-9-17(23(25)26)11-18(27)10-16)28-24-19-12-22(33(31)7-5-4-6-8-33)21(32-3)13-20(19)29-15(2)30-24/h9-14,23H,4-8,27H2,1-3H3,(H,28,29,30)/t14-/m1/s1

InChI Key

AYUPAZPTYFGDHL-CQSZACIVSA-N

Isomeric SMILES

CC1=NC2=CC(=C(C=C2C(=N1)N[C@H](C)C3=CC(=CC(=C3)N)C(F)F)P4(=O)CCCCC4)OC

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=N1)NC(C)C3=CC(=CC(=C3)N)C(F)F)P4(=O)CCCCC4)OC

Origin of Product

United States

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